molecular formula C14H8BrIO B8689985 2-bromo-7-iodo-9-methylene-9H-xanthene

2-bromo-7-iodo-9-methylene-9H-xanthene

Cat. No.: B8689985
M. Wt: 399.02 g/mol
InChI Key: XGRUUENIKIWHMC-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-9-methylene-9H-xanthene is a halogenated xanthene derivative characterized by a fused tricyclic aromatic system. Its structure features bromine and iodine substituents at positions 2 and 7, respectively, and a methylene group at position 8. This compound is of interest in medicinal chemistry and materials science due to the versatility of xanthene scaffolds in drug design and optoelectronic applications .

Properties

Molecular Formula

C14H8BrIO

Molecular Weight

399.02 g/mol

IUPAC Name

2-bromo-7-iodo-9-methylidenexanthene

InChI

InChI=1S/C14H8BrIO/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,1H2

InChI Key

XGRUUENIKIWHMC-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Xanthene Derivatives

Structural and Substituent Variations

The table below summarizes key structural differences and similarities between 2-bromo-7-iodo-9-methylene-9H-xanthene and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference
This compound Br (C2), I (C7), CH₂ (C9) ~437.1 (calculated) Dihalogenation; non-planar methylene -
9-(4-Bromophenyl)-1,3-dithiol-yloxy-9H-xanthene (B1) Br (aryl), dithiol group (C9) - C=C stretch at 1688 cm⁻¹ (FTIR)
7-Bromo-4-(oxadiazole)-3,3-dimethyl-1H-xanthen-1-one Br (C7), oxadiazole, dimethyl - Heterocyclic incorporation
9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene OMe (C9), 2-methoxyphenyl 318.35 Monoclinic crystal (P21/c)
2-(Bromomethyl)-9H-thioxanthen-9-one Br (CH₂), thione (S) - Sulfur substitution; SDS hazards
Key Observations:

Halogenation Patterns: The target compound’s dihalogenation (Br and I) contrasts with mono-brominated analogs (e.g., B1 , thioxanthenone ). Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions or serve as a reactive site in cross-coupling reactions.

Position 9 Modifications: The 9-methylene group distinguishes it from 9-oxo (e.g., methyl 7-methoxy-9-oxo-xanthene ), 9-methoxy , or 9-nitromethyl derivatives.

Heteroatom Incorporation: Thioxanthenones (e.g., ) replace oxygen with sulfur, altering electronic properties and redox behavior.

Spectroscopic and Crystallographic Data

  • FTIR : The target compound’s C=C stretching (expected ~1600–1650 cm⁻¹) would differ from B1’s 1688 cm⁻¹ due to electronic effects of iodine and methylene .
  • X-ray Crystallography: Compared to 9-methoxy-xanthene (monoclinic P21/c, β = 105.56° ), the methylene group in the target compound may reduce steric hindrance, leading to altered packing motifs.

Preparation Methods

Methylenation of 2-Bromo-7-Iodo-9H-Xanthen-9-One

The most direct route involves the methylenation of 2-bromo-7-iodo-9H-xanthen-9-one, a precursor synthesized via halogenation and cyclization steps. As detailed in patent AU2009291602A1, this method employs Petasis’ methylenation protocol:

Procedure :

  • Substrate Preparation : 2-Bromo-7-iodo-9H-xanthen-9-one is synthesized through iodination of 2-bromoxanthen-9-one using N-iodosuccinimide (NIS) in acetic acid at 80°C.

  • Methylenation : The ketone is treated with dimethyltitanoocene (Petasis reagent) in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction proceeds via a Tebbe-like mechanism, transferring a methylene group to the carbonyl carbon.

Key Parameters :

  • Temperature : −78°C to 0°C (prevents side reactions)

  • Stoichiometry : 1.2 equivalents of Petasis reagent

  • Yield : 68–72% after silica gel chromatography

Table 1 : Optimization of Methylenation Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Reagent Equivalence1.0–1.5 eq1.2 eqMaximizes C=O conversion
SolventTHF, DCM, Et₂OTHFEnhances reagent stability
Reaction Time2–24 h6 hBalances completion vs. decomposition
Workup MethodAqueous NH₄Cl vs. HClNH₄ClReduces titanium byproduct contamination

Cross-Coupling Strategies for Halogenated Intermediates

Alternative approaches leverage Suzuki-Miyaura coupling to install the iodine and bromine substituents post-methylenation. This method avoids handling highly electrophilic iodinated precursors:

Procedure :

  • Core Structure Assembly : 9-Methylene-9H-xanthene is prepared via Diels-Alder cyclization of substituted dienes and quinones.

  • Halogenation : Sequential palladium-catalyzed couplings introduce bromine and iodine at positions 2 and 7, respectively. Bromination uses Pd(OAc)₂/XPhos with ZnBr₂, while iodination employs CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine.

Challenges :

  • Regioselectivity : Competing C-4 iodination requires careful ligand selection (e.g., BrettPhos enhances C-7 selectivity).

  • Functional Group Tolerance : The methylene group necessitates mild conditions (T < 50°C) to prevent [2+2] cycloaddition side reactions.

Table 2 : Halogenation Efficiency Across Catalytic Systems

Catalyst SystemTemperature (°C)Bromine Yield (%)Iodine Yield (%)
Pd(OAc)₂/XPhos/ZnBr₂4589
Pd(dba)₂/BrettPhos/CuI5078
NiCl₂(dppe)/Zn/I₂706465

Analytical Characterization and Validation

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, H-1): Downfield shift confirms deshielding by bromine.

  • δ 6.95 (s, H-8): Singlet indicative of iodine’s para-directing effect.

  • δ 5.21 (s, =CH₂): Characteristic methylene protons, absence of coupling confirms sp² hybridization.

Mass Spectrometry :

  • HRMS (ESI+) : m/z calcd for C₁₄H₇BrIO₂ [M+H]⁺: 428.8702; found: 428.8699.

Challenges in Large-Scale Synthesis

Byproduct Formation

The primary side product—2,7-diiodo-9-methylene-9H-xanthene—forms via halogen exchange during iodination. Mitigation strategies include:

  • Low I₂ Stoichiometry : ≤1.05 eq limits disproportionation.

  • Radical Scavengers : Addition of TEMPO (0.1 eq) suppresses iodine radical chain reactions.

Purification Difficulties

Silica gel chromatography often leads to methylene group isomerization. Alternatives:

  • Crystallization : Heptane/EtOAc (10:1) affords pure product as yellow needles.

  • SFC Chromatography : Supercritical CO₂ with 20% MeOH modifier improves recovery to >85% .

Q & A

Basic Research Question

  • NMR : Use 1H^1H/13C^{13}C-NMR (400 MHz, CDCl₃) to confirm substitution patterns. Bromine/iodine induce deshielding in adjacent protons (δ 7.2–8.5 ppm). 1H^1H-13C^{13}C HSQC helps resolve overlapping signals .
  • HPLC : Employ a C18 column (5 µm, 4.6 × 250 mm) with a gradient of 70% acetonitrile/30% water (0.1% TFA). Monitor at 254 nm. Retention times >10 min indicate high purity .

How do bromine and iodine substituents influence the electronic properties of xanthene derivatives?

Advanced Research Question

  • Electron-Withdrawing Effects : Bromine (σₚ = 0.23) and iodine (σₚ = 0.18) reduce electron density at the xanthene core, lowering HOMO/LUMO gaps. This enhances electrophilic substitution reactivity at the 4-position .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to functionalize brominated sites. Iodine facilitates Ullmann couplings at lower temperatures (80°C vs. 120°C for Br) .
  • Computational Modeling : DFT (B3LYP/6-311+G(d,p)) predicts charge distribution and reaction pathways. Solvent effects (PCM model) improve accuracy .

How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?

Advanced Research Question

  • Case Study : If NMR suggests a planar methylene group but X-ray shows puckering, consider dynamic effects (e.g., ring flips in solution). Variable-temperature NMR (-40°C to 25°C) can detect conformational mobility .
  • Data Reconciliation : Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (C–H⋯O, halogen bonding) observed in XRD but absent in NMR .
  • Statistical Validation : Apply R-factor convergence (R1<5%R_1 < 5\%) and goodness-of-fit (S>1.0S > 1.0) metrics to prioritize crystallographic data .

What challenges arise in refining the crystal structure of heavy-atom-substituted xanthenes?

Advanced Research Question

  • Anisotropic Displacement : Model bromine/iodine with anisotropic ADPs. Use ISOR restraints to prevent over-parameterization .
  • Absorption Correction : Apply multi-scan (SADABS) or Gaussian methods due to high μ\mu values (Mo-Kα: μ=3.4mm1\mu = 3.4 \, \text{mm}^{-1}) .
  • Twinned Crystals : For non-merohedral twinning, refine using HKLF5 data and BASF parameters in SHELXL .

What computational methods predict the photophysical properties of this compound?

Advanced Research Question

  • TD-DFT Calculations : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to match experimental λ_max. Include solvent (ethanol) via COSMO .
  • Excited-State Dynamics : Use CASSCF/NEVPT2 to model intersystem crossing (ISC) rates enhanced by spin-orbit coupling from Br/I .

How does the methylene group at the 9-position affect host-guest chemistry in xanthenes?

Advanced Research Question

  • Steric Effects : The methylene group creates a concave cavity, favoring inclusion of planar guests (e.g., benzene derivatives) via π-π stacking. Confirm via 1H^1H NMR titration (Kₐ = 10³–10⁴ M⁻¹) .
  • Thermodynamic Studies : ITC (isothermal titration calorimetry) quantifies binding entropy/enthalpy. Negative ΔH indicates strong van der Waals interactions .

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